
1-(3,5-dimethoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
描述
Synthesis Analysis
The synthesis of compounds similar to "1-(3,5-dimethoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione" often involves multi-step chemical processes, including the use of Ugi reactions, which facilitate the formation of complex molecules from simpler precursors. For example, Ghandi et al. (2016) describe the synthesis of novel hybrid derivatives combining pyrrolidine-2-one and piperazine scaffolds, highlighting the versatility of these compounds in chemical synthesis (Ghandi, Khodadadi, & Abbasi, 2016).
Molecular Structure Analysis
Structural analysis of compounds containing piperazine and pyrrolidine units is crucial for understanding their properties and potential applications. X-ray crystallography, along with computational methods like DFT calculations, are commonly employed to elucidate the molecular structure, as demonstrated by Shawish et al. (2021), who investigated s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Chemical Reactions and Properties
The chemical reactivity of "1-(3,5-dimethoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione" and related compounds is influenced by the presence of functional groups that can undergo various chemical reactions. For instance, the acylation reactions of similar molecules, as explored by Zhang et al. (2002), highlight the potential for chemical modification and the synthesis of derivatives with varying properties (Zhang, Gan, Huang, Lu, Pan, & He, 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often studied to understand their behavior in different environments. The work by Farag et al. (2013) on benzylidene derivatives of piperidine and pyrrolidine showcases the analysis of crystalline structures and how they impact the physical characteristics of these compounds (Farag, Girgis, Ramadan, Moustafa, & Tiekink, 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for predicting the behavior of these compounds in various chemical and biological systems. Carceller et al. (1993) discuss the structure-activity relationships of cyanomethylpiperazines, which can offer insights into the chemical properties of compounds with similar structural elements (Carceller, Merlos, Giral, Almansa, Bartrolí, García-Rafanell, & Forn, 1993).
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-18-12-17(13-19(14-18)29-2)25-21(26)15-20(22(25)27)24-10-8-23(9-11-24)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXZUZSBAUAEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4017275.png)
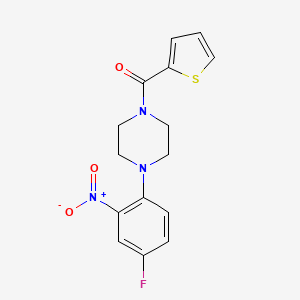
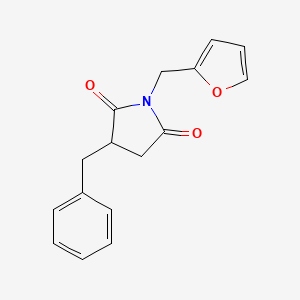
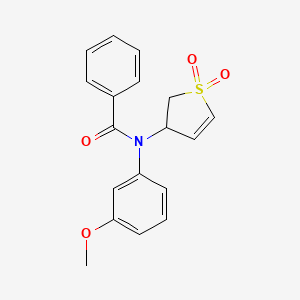
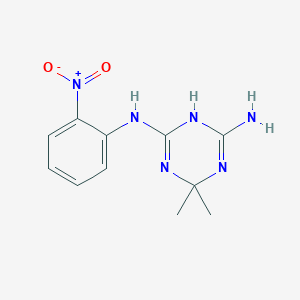
![5-[2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4017315.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4017318.png)
![2-[(2-aminophenyl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4017332.png)
![N-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}acetamide](/img/structure/B4017335.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017338.png)
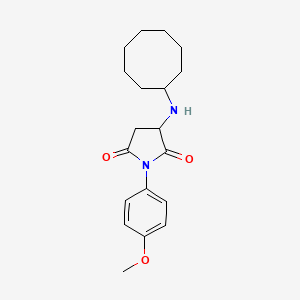
![3-[(3-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017358.png)
![1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017364.png)
![ethyl [2-(4-bromophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4017369.png)